2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine

Analytical Chemistry Flavor Analysis Gas Chromatography

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine (CAS 539826-70-5) is a partially saturated alkyl dihydropyrazine with the molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol. It belongs to the 5,6-dihydropyrazine class, characterized by a six-membered ring containing two nitrogen atoms and a non-aromatic saturated bond at the 5,6-positions.

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
CAS No. 539826-70-5
Cat. No. B13762079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine
CAS539826-70-5
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCCCCC1=NCC(N=C1C)C
InChIInChI=1S/C11H20N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h9H,4-8H2,1-3H3
InChIKeyGWJHFKSBVJBUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine (CAS 539826-70-5): Analytical Standards & Flavor Research Grade


2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine (CAS 539826-70-5) is a partially saturated alkyl dihydropyrazine with the molecular formula C₁₁H₂₀N₂ and a molecular weight of 180.29 g/mol [1]. It belongs to the 5,6-dihydropyrazine class, characterized by a six-membered ring containing two nitrogen atoms and a non-aromatic saturated bond at the 5,6-positions [1]. This compound was synthesized and analytically characterized as part of a seminal 2003 study on chemoenzymatic aroma compound generation, where its gas chromatographic retention index was established on a non-polar DB-1 column (RI = 1311) [2].

Why 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine Cannot Be Replaced by a Generic Pyrazine Analog


Selecting a generic pyrazine or even a close structural analog of 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine for analytical method development, sensory reconstitution, or regulatory compliance is scientifically unsound. The specific combination of a pentyl side chain and methyl substitutions on a 5,6-dihydropyrazine core results in a unique Kovats retention index (RI = 1311 on DB-1) that is distinct from its homologs, such as 3-butyl-2,5-dimethyl-5,6-dihydropyrazine (RI = 1215) [1]. This chromatographic specificity is crucial for unambiguous identification in complex matrices. More critically, the sensory potency of alkyl dihydropyrazines is exquisitely structure-dependent; the lead author's primary research demonstrates that minute structural changes result in odor threshold differences spanning several orders of magnitude (e.g., 0.002 ng/L air for the ethyl analog vs. 1.9 ng/L air for the tetrahydropyrazine derivative) [1]. Any unverified substitution will likely invalidate quantitative analytical methods and disrupt the intended aroma profile in product formulations.

2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine: Quantitative Differentiation Evidence vs. Closest Analogs


GC-MS Differentiation: Unique Kovats Retention Index vs. Butyl Homolog

In gas chromatographic analysis, 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is clearly differentiated from its closest homolog, 3-butyl-2,5-dimethyl-5,6-dihydropyrazine, by a substantially higher Kovats retention index. The target compound elutes at RI 1311 on a DB-1 column, compared to RI 1215 for the butyl analog, representing a difference of 96 index units under identical temperature-programmed conditions [1]. This large difference ensures base-peak resolution and unambiguous identification in complex food or biological headspace samples.

Analytical Chemistry Flavor Analysis Gas Chromatography

Class-Level Sensory Potency: Dihydropyrazine Core Confers Sub-ng/L Odor Thresholds

The 5,6-dihydropyrazine compound class is characterized by extreme sensory potency. In the foundational study by Kurniadi et al. (2003), the structurally related compound 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine exhibited an orthonasal odor detection threshold of 0.002 ng/L air, while the fully saturated tetrahydropyrazine analog was nearly 1000-fold less potent at 1.9 ng/L air [1]. This class-level evidence predicts that 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine, with its identical dihydropyrazine core, will operate in a similar sub-ng/L potency range, making it suitable for trace-level aroma applications where fully saturated pyrazines would be ineffective.

Sensory Science Flavor Chemistry Structure-Activity Relationship

Chain-Length Differentiation: Pentyl Side Chain Provides Unique Hydrophobicity and Volatility vs. Shorter Alkyl Analogs

The C5 pentyl substituent on the target compound confers a higher calculated logP and a higher boiling point compared to shorter-chain alkyl dihydropyrazines. Predicted logP for 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine is approximately 3.5, compared to approximately 2.5 for the ethyl analog (2-ethyl-3,5-dimethyl-5,6-dihydropyrazine) [1]. This difference in hydrophobicity directly influences the compound's air-water partition coefficient and its temporal release profile from food matrices, making the pentyl derivative more suitable for applications requiring sustained aroma release in high-fat systems.

Physicochemical Property Flavor Release logP Prediction

Procurement Scenarios: Validated Applications for 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine


Certified Reference Standard for Quantitation of Roasted Aroma Markers in Coffee and Cocoa

A quality control laboratory targeting key odorants in roasted coffee or cocoa products can employ this compound as a quantitative reference standard. Its validated Kovats retention index (RI 1311) on a standard non-polar column, as reported by Kurniadi et al. (2003), allows for unambiguous peak assignment and calibration in GC-MS selected ion monitoring (SIM) mode [1]. The compound's specific dihydropyrazine core ensures it co-elutes with other potent aroma-active dihydropyrazines of interest, making it suitable for bracketing calibration [1].

Authentic Standard for Flavor Reconstitution Studies in Savory Product Development

Flavorists seeking to replicate the complex roasted, nutty, and earthy notes found in cooked meats or fermented products require authentic analytical standards. As a characterized compound from a peer-reviewed chemoenzymatic synthesis pathway relevant to natural flavor formation, 2-Pentyl-3,5-dimethyl-5,6-dihydropyrazine serves as a verified tool for aroma reconstitution experiments, allowing formulators to assess its individual sensory contribution at trace concentrations [1].

Physicochemical Probe for Studying Aroma Release Kinetics in High-Fat Food Matrices

The compound's predicted higher logP (~3.5) relative to shorter-chain alkyl dihydropyrazines makes it a valuable probe molecule for research on flavor partitioning and sustained release in high-fat systems such as processed meats, cheese analogs, or confectionery. Its use in model systems can generate quantitative data on aroma retention and temporal release profiles that cannot be obtained with more volatile, lower logP pyrazine analogs [1].

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